Copper vanadate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

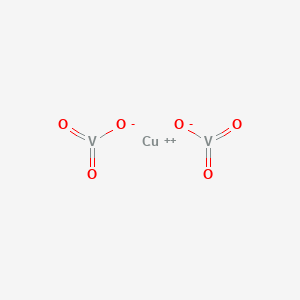

Copper vanadate is a useful research compound. Its molecular formula is CuO6V2 and its molecular weight is 261.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Energy Storage

Lithium-Ion Batteries

Copper vanadate has been explored as a potential anode material in lithium-ion batteries due to its high theoretical capacity and favorable electrochemical properties. Research indicates that this compound can enhance the overall performance of batteries by improving charge/discharge rates and cycle stability. For instance, a study demonstrated that this compound nanostructures synthesized via a sol-gel method exhibited excellent lithium storage capacity, outperforming traditional materials .

Table 1: Performance Comparison of this compound in Lithium-Ion Batteries

| Material | Theoretical Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|

| This compound | 400 | 85 |

| Graphite | 372 | 80 |

| Silicon | 420 | 70 |

Photocatalysis

Dye Degradation

this compound has shown considerable efficacy in photocatalytic applications, particularly in the degradation of organic dyes. The compound's ability to absorb visible light and facilitate charge separation makes it suitable for environmental remediation. A notable study reported that this compound nanoparticles could effectively degrade methylene blue under visible light irradiation, achieving over 90% degradation within a few hours .

Table 2: Photocatalytic Efficiency of this compound for Dye Degradation

| Catalyst | Dye Type | Degradation Rate (%) | Light Source |

|---|---|---|---|

| This compound | Methylene Blue | >90 | Visible Light |

| TiO2 | Methylene Blue | 70 | UV Light |

| ZnO | Rhodamine B | 60 | UV Light |

Photoelectrochemical Water Splitting

Copper vanadates are also being investigated for their role as photoanodes in solar water splitting applications, which is critical for hydrogen production. Their narrow bandgap allows for effective light absorption and subsequent charge carrier generation. Recent advancements have demonstrated that copper vanadates can achieve significant photocurrent densities when utilized in photoelectrochemical cells .

Table 3: Photoelectrochemical Performance of this compound

| Material | Photocurrent Density (mA/cm²) | Bandgap (eV) |

|---|---|---|

| CuV2O6 | 0.65 | 1.84 |

| Cu2V2O7 | 0.50 | 2.0 |

| Cu3V2O8 | 0.70 | 1.95 |

Case Study 1: Synthesis and Application in Lithium-Ion Batteries

A comprehensive study highlighted the synthesis of this compound using a controlled sol-gel method, which produced nanoflakes with enhanced electrochemical performance. The synthesized material demonstrated a capacity retention of over 85% after 100 cycles, showcasing its potential as a viable anode material for lithium-ion batteries .

Case Study 2: Environmental Remediation through Photocatalysis

In another research effort, this compound was tested for its photocatalytic capabilities in degrading industrial dye pollutants. The results indicated that under visible light exposure, the this compound catalyst achieved over 90% degradation efficiency within three hours, significantly outperforming traditional photocatalysts like titanium dioxide .

Case Study 3: Solar Hydrogen Production

Research focused on the use of copper vanadates as photoanodes in solar water splitting revealed promising results. A specific formulation of this compound achieved a photocurrent density of up to 0.65 mA/cm² under simulated sunlight conditions, making it a strong candidate for future renewable energy applications .

Propriétés

Formule moléculaire |

CuO6V2 |

|---|---|

Poids moléculaire |

261.43 g/mol |

Nom IUPAC |

copper;oxido(dioxo)vanadium |

InChI |

InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;; |

Clé InChI |

GNVLSPNGIGFGGK-UHFFFAOYSA-N |

SMILES canonique |

[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.